Cas no 6831-41-0 (1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone)

1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone is a synthetic organic compound featuring an indole core linked to a 3-methoxyphenylacetyl group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the development of bioactive molecules. The indole moiety is known for its prevalence in biologically active compounds, while the methoxyphenyl group enhances structural diversity for potential applications in drug discovery. Its well-defined chemical properties and stability under standard conditions facilitate its use in synthetic pathways. The compound is typically characterized by high purity and consistent performance, making it suitable for precision-oriented laboratory and industrial applications.
1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone structure
6831-41-0 structure
Product Name:1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone
CAS No:6831-41-0
MF:C17H15NO2
MW:265.306504487991
CID:970051
PubChem ID:266616
Update Time:2025-05-25

1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone
    • DTXSID30295760
    • NSC105338
    • 1-(1H-indol-3-yl)-2-(3-methoxyphenyl)ethan-1-one
    • NSC-105338
    • 6831-41-0
    • DB-328343
    • Inchi: 1S/C17H15NO2/c1-20-13-6-4-5-12(9-13)10-17(19)15-11-18-16-8-3-2-7-14(15)16/h2-9,11,18H,10H2,1H3
    • InChI Key: ARFFOHOHHLLSDF-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=C(C=1)OC)C1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 265.11
  • Monoisotopic Mass: 265.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 42.1Ų

Experimental Properties

  • Density: 1.216
  • Boiling Point: 476.6°C at 760 mmHg
  • Flash Point: 242°C
  • Refractive Index: 1.651
  • PSA: 42.09000
  • LogP: 3.60190

1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199007520-1g
1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone
6831-41-0 95%
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$837.12 2023-09-01
Chemenu
CM146680-1g
1-(1H-indol-3-yl)-2-(3-methoxyphenyl)ethan-1-one
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Chemenu
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$*** 2023-03-31

1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone Related Literature

Additional information on 1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone

1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone: A Comprehensive Overview

1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone, also known by its CAS registry number CAS No. 6831-41-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines an indole moiety with a methoxy-substituted phenyl group, connected via a ketone functional group. The indole ring, a heterocyclic structure containing a nitrogen atom, is a common feature in many bioactive compounds, suggesting potential applications in drug discovery and development.

The synthesis of 1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions, often employing techniques such as Friedel-Crafts acylation or nucleophilic aromatic substitution. Recent advancements in catalytic methods have enabled more efficient and selective pathways for the construction of such complex molecules. For instance, the use of transition metal catalysts has been explored to enhance the yield and purity of the compound, making it more accessible for research and commercial purposes.

From a pharmacological perspective, 1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone has been studied for its potential bioactivity. Indole-containing compounds are known to interact with various biological targets, including receptors and enzymes, which makes them valuable candidates for drug development. Recent studies have focused on evaluating the compound's effects on cellular signaling pathways and its potential role in treating diseases such as cancer and neurodegenerative disorders.

The methoxy group attached to the phenyl ring introduces additional electronic effects that can influence the compound's reactivity and bioavailability. This substituent is known to enhance solubility and stability, which are critical factors in drug design. Furthermore, the ketone group in the molecule serves as a reactive site for various biochemical interactions, potentially enabling the compound to act as a substrate or inhibitor in enzymatic reactions.

In terms of applications, 1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone has been utilized as an intermediate in the synthesis of more complex molecules with enhanced biological activity. For example, researchers have explored its use as a building block for constructing multi-ring systems or incorporating it into larger frameworks to improve pharmacokinetic properties.

Recent research has also delved into the stereochemistry of this compound, examining how different configurations might affect its interactions with biological systems. Stereoisomerism can significantly impact a compound's efficacy and safety profile, making this an area of active investigation.

In conclusion, 1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone, with its distinctive structure and promising biological properties, continues to be a focal point in chemical and pharmaceutical research. As new methodologies emerge for its synthesis and characterization, this compound holds the potential for groundbreaking applications in medicine and beyond.

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